1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol

Physicochemical characterization Thermal stability Distillation purification

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol (CAS 478050-27-0) is a fluorinated amino alcohol combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety with a 1,1,1-trifluoropropan-2-ol backbone. Its molecular formula is C₁₂H₁₄F₃NO, molecular weight 245.24 g/mol, with a predicted density of 1.3±0.1 g/cm³, boiling point of 328.2±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25 °C, and enthalpy of vaporization of 60.2±3.0 kJ/mol.

Molecular Formula C12H14F3NO
Molecular Weight 245.245
CAS No. 478050-27-0
Cat. No. B2521448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol
CAS478050-27-0
Molecular FormulaC12H14F3NO
Molecular Weight245.245
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CC(C(F)(F)F)O
InChIInChI=1S/C12H14F3NO/c13-12(14,15)11(17)8-16-6-5-9-3-1-2-4-10(9)7-16/h1-4,11,17H,5-8H2
InChIKeyYFOVMDCPOGITOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol (CAS 478050-27-0): Core Properties and Structural Identity for Procurement Screening


1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol (CAS 478050-27-0) is a fluorinated amino alcohol combining a 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety with a 1,1,1-trifluoropropan-2-ol backbone. Its molecular formula is C₁₂H₁₄F₃NO, molecular weight 245.24 g/mol, with a predicted density of 1.3±0.1 g/cm³, boiling point of 328.2±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.7 mmHg at 25 °C, and enthalpy of vaporization of 60.2±3.0 kJ/mol . The compound belongs to the privileged THIQ scaffold class, which is prevalent in bioactive molecules targeting neurological and inflammatory pathways [1].

Why In-Class Substitution of 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol Is Not Chemically Equivalent


The tetrahydroisoquinoline (THIQ) ring system confers distinct conformational restriction and aromatic π-stacking capability that cannot be replicated by simpler saturated heterocycles such as pyrrolidine, piperidine, or morpholine. In the context of phenylethanolamine N-methyltransferase (PNMT) inhibition, 3-trifluoromethyl-THIQs demonstrate markedly reduced α₂-adrenoceptor affinity relative to 3-methyl or unsubstituted analogs, a selectivity profile attributed to the fluorine-substituted THIQ scaffold [1]. Generic replacement with non-THIQ amino alcohols therefore risks loss of target selectivity, altered lipophilicity, and divergent metabolic stability, making direct interchange scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol vs. Closest Structural Analogs


Boiling Point Elevation vs. Piperidine Analog Confirms Stronger Intermolecular Interactions

The target compound exhibits a significantly higher predicted boiling point (328.2±42.0 °C at 760 mmHg) compared to the corresponding piperidine analog 1,1,1-trifluoro-3-(piperidin-1-yl)propan-2-ol (235.3±40.0 °C) . The 93 °C elevation is consistent with the larger molecular surface area and enhanced London dispersion forces arising from the aromatic THIQ ring, which translates into lower volatility and greater thermal robustness during synthetic processing.

Physicochemical characterization Thermal stability Distillation purification

Density and Vapor Pressure Differentiation Indicate Stronger Cohesive Energy in the THIQ Analog

The target compound has a predicted density of 1.3±0.1 g/cm³ and a negligible vapour pressure of 0.0±0.7 mmHg at 25 °C . In contrast, the piperidine analog has a lower density of 1.188±0.06 g/cm³ . The higher density and lower vapour pressure of the THIQ-containing compound reflect stronger cohesive intermolecular forces, which can influence solubility, crystallization behaviour, and formulation consistency.

Density Vapor pressure Formulation stability

Molecular Weight and Aromaticity Distinguish THIQ Scaffold from Simpler Saturated Amino Alcohols

With a molecular weight of 245.24 Da, the target compound is substantially larger than its pyrrolidine (183.17 Da) and piperidine (197.20 Da) counterparts . The additional mass is entirely due to the fused benzo ring of the THIQ system, which provides an aromatic surface for π-stacking and hydrophobic contacts—interactions that are completely absent in the saturated monocyclic analogs. This aromatic character is shared with known bioactive THIQ derivatives targeting D₁ receptors and MAGL [1][2].

Fragment-based drug design Ligand efficiency Scaffold diversity

PNMT Inhibitory Selectivity Advantage of 3-Trifluoromethyl-THIQ Scaffold Over 3-Methyl and Unsubstituted Analogs

A series of 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines was evaluated for PNMT inhibitory potency and α₂-adrenoceptor affinity. Although PNMT inhibitory potency decreased relative to 3-methyl or 3-hydroxymethyl analogs, several 3-trifluoromethyl-THIQs exhibited substantially reduced α₂-adrenoceptor affinity, resulting in good selectivity [1]. This demonstrates that introduction of a trifluoromethyl group on the THIQ scaffold—mirrored in the 1,1,1-trifluoro-3-hydroxypropyl side chain of the target compound—can decouple desired target activity from off-target receptor engagement.

PNMT inhibition Alpha2-adrenoceptor selectivity CNS drug design

Procurement-Grade Purity and ISO 9001 Certification Differentiate Commercial Supply Quality

Commercially, the target compound is available at a certified purity of NLT 98% under ISO quality management systems, as exemplified by MolCore's product specification . In comparison, other suppliers list purities of 97% (Leyan), 95% (CymitQuimica), or ≥90% (Aladdin) . This 1–8 percentage point purity differential, combined with ISO certification, reduces the risk of impurities interfering with sensitive catalytic or biological assays.

Chemical procurement Purity specification Quality assurance

Conformational Rigidity of the THIQ Ring Restricts Rotatable Bonds vs. Flexible-Chain Amino Alcohols

The fused bicyclic THIQ system in the target compound restricts rotation about the C–N and C–C bonds connecting the amino alcohol side chain, yielding a more pre-organized conformation compared to the freely rotatable pyrrolidine and piperidine analogs . While all three compounds contain two exocyclic rotatable bonds, the THIQ ring itself imposes a rigid bicycle, reducing the entropic penalty upon target binding—a principle supported by the use of THIQ scaffolds in D₁ positive allosteric modulators and MAGL inhibitors [1][2].

Conformational analysis Scaffold rigidity Entropic binding penalty

High-Impact Application Scenarios for 1,1,1-Trifluoro-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-2-ol Based on Quantitative Evidence


Scaffold for CNS-Targeted Fragment-Based Drug Discovery Leveraging the Fluorinated THIQ Core

The compound's THIQ scaffold, combined with the 1,1,1-trifluoro-2-hydroxypropyl side chain, provides a rigid, aromatic framework suitable for fragment growing toward neurological targets such as D₁ receptors and monoacylglycerol lipase (MAGL) [1]. The higher molecular weight and aromatic surface (245 Da, 1 aromatic ring) relative to pyrrolidine and piperidine analogs enable π-stacking interactions that are critical for CNS target engagement, while the trifluoromethyl group mimics the selectivity advantages observed in 3-trifluoromethyl-THIQ PNMT inhibitors vs. non-fluorinated analogs [2].

High-Purity Intermediate for PF-06795071-Class MAGL Inhibitor Synthesis

The 1,1,1-trifluoro-3-hydroxypropan-2-yl backbone is the core pharmacophore of potent MAGL inhibitors such as PF-06795071 (IC₅₀ 3 nM) [1]. The THIQ variant serves as a direct precursor for carbamate derivatization, and procurement of the NLT 98% pure, ISO-certified grade minimizes the risk of impurity-driven off-target effects during preclinical MAGL inhibitor profiling, where selectivity over ABHD6 and ABHD12 must exceed 100-fold [1].

Thermally Robust Building Block for High-Temperature Coupling Reactions

With a boiling point of 328.2 °C—93 °C higher than the piperidine analog—and a density of 1.3 g/cm³, the compound is demonstrably less volatile and thermally more robust [1]. This enables its use in high-temperature Buchwald-Hartwig aminations, microwave-assisted synthesis, and continuous flow chemistry without significant evaporative loss, reducing process variability and improving yield consistency in scale-up operations.

Conformationally Constrained Ligand for Asymmetric Catalysis and Chiral Resolution

The rigid THIQ bicycle restricts torsional freedom around the amino alcohol linkage, creating a well-defined chiral environment at the C-2 hydroxyl position [1]. This pre-organization is advantageous for asymmetric induction in metal-catalyzed transformations and for chiral stationary phase development, offering a differentiated stereochemical landscape not accessible with the more flexible pyrrolidine or piperidine amino alcohols.

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